N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
Description
This compound features a benzamide core substituted with a 3-methyl-1,2-oxazol-5-yl ethyl group at the N-position and a trifluoromethoxy group at the para position of the benzene ring.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-9-8-12(22-19-9)6-7-18-13(20)10-2-4-11(5-3-10)21-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSAJOJTXTJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The compound’s closest structural analogs are found in , which lists benzamide derivatives with heterocyclic substituents (e.g., thienylmethylthio, oxadiazolylmethylthio). Key differences include:
Key Distinctions :
- The trifluoromethoxy group is more lipophilic and metabolically stable compared to nitro (compound 20) or cyano (compound 15) substituents .
Comparison with Pesticide Benzamides ()
Benzamide derivatives in are primarily pesticidal (e.g., etobenzanid, sulfentrazone). Structural contrasts include:
| Compound () | Substituents | Application |
|---|---|---|
| Etobenzanid | Dichlorophenyl, ethoxymethoxy | Herbicide |
| Sulfentrazone | Difluoromethyl-triazolyl, methanesulfonamide | Herbicide |
Key Differences :
- The target compound lacks chlorinated aromatic rings or sulfonamide groups , which are critical for pesticidal activity.
- The trifluoromethoxy group may reduce soil adsorption compared to ethoxymethoxy (etobenzanid), favoring therapeutic use .
Functional and Pharmacological Comparisons
Therapeutic Potential vs. Kinase Inhibitors ()
The compound in (PDB ligand I02) shares a benzamide backbone but includes oxadiazole and fluorophenyl groups. Key contrasts:
- I02 : Chiral centers and sulfonamide groups enable precise kinase inhibition.
- Target Compound : The ethyl linker and oxazole may reduce steric hindrance, favoring interactions with less constrained targets (e.g., GPCRs) .
Application-Based Comparison
Research Findings and Gaps
Biological Activity
N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]-4-(Trifluoromethoxy)Benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, herbicidal properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Immunomodulatory Properties
Research has indicated that isoxazole derivatives, including those similar to this compound, exhibit significant immunomodulatory effects. In a study examining various isoxazole compounds, it was found that certain derivatives could influence T-cell populations and enhance antibody production:
- Case Study : A derivative similar to this compound was shown to increase the percentage of mature CD4+ and CD8+ T cells in mice. This suggests a potential role in enhancing cellular immune responses, which could be beneficial in therapeutic contexts for immune-related diseases .
Herbicidal Activity
The compound has also been explored for its herbicidal properties. Isoxazole derivatives are known for their ability to inhibit specific biochemical pathways in plants:
- Mechanism of Action : The herbicidal activity is primarily attributed to the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis in plants. Compounds that target this pathway can effectively reduce weed populations while having minimal effects on crops .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
